molecular formula C8H13ClOS B14449100 2,2-Dimethylthiane-4-carbonyl chloride CAS No. 74376-78-6

2,2-Dimethylthiane-4-carbonyl chloride

Cat. No.: B14449100
CAS No.: 74376-78-6
M. Wt: 192.71 g/mol
InChI Key: RJGGOSXPRNHSRY-UHFFFAOYSA-N
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Description

2,2-Dimethylthiane-4-carbonyl chloride is an organosulfur compound characterized by a thiane ring substituted with two methyl groups at the 2-position and a carbonyl chloride group at the 4-position. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylthiane-4-carbonyl chloride typically involves the chlorination of 2,2-Dimethylthiane-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, leading to the formation of the corresponding acid chloride .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylthiane-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidative reactions can convert the thiane ring to sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products Formed:

    Amides and Esters: Formed through nucleophilic substitution.

    Alcohols: Resulting from reduction reactions.

    Sulfoxides and Sulfones: Products of oxidation reactions.

Scientific Research Applications

2,2-Dimethylthiane-4-carbonyl chloride finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The reactivity of 2,2-Dimethylthiane-4-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group readily undergoes nucleophilic attack, leading to the formation of various derivatives. The thiane ring provides structural stability and influences the compound’s reactivity through electronic effects.

Similar Compounds:

    2,2-Dimethylthiane-4-carboxylic acid: The precursor to the carbonyl chloride derivative.

    2,2-Dimethylthiane-4-methyl ester: Another derivative with different reactivity.

    Thiane derivatives: Compounds with similar ring structures but different substituents.

Uniqueness: this compound is unique due to the presence of both the thiane ring and the carbonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis.

Properties

74376-78-6

Molecular Formula

C8H13ClOS

Molecular Weight

192.71 g/mol

IUPAC Name

2,2-dimethylthiane-4-carbonyl chloride

InChI

InChI=1S/C8H13ClOS/c1-8(2)5-6(7(9)10)3-4-11-8/h6H,3-5H2,1-2H3

InChI Key

RJGGOSXPRNHSRY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCS1)C(=O)Cl)C

Origin of Product

United States

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